1-(5-Fluoro-3-nitropyridin-2-yl)ethanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. The base structure consists of a pyridine ring system, which serves as the fundamental aromatic framework for this compound. The numerical designation system employed in the nomenclature reflects the specific positioning of functional groups relative to the nitrogen atom in the pyridine ring, with the nitrogen occupying position 1 in the numbering scheme.
The compound's molecular formula C7H5FN2O3 indicates a relatively compact structure containing seven carbon atoms, five hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. This molecular composition reveals a molecular weight of 184.1246 grams per mole, positioning it within the category of small organic molecules suitable for various synthetic applications. The presence of multiple heteroatoms within the molecular framework contributes significantly to the compound's polarity and influences its solubility characteristics in different solvents.
The systematic name breakdown reveals three distinct substituent groups attached to the pyridine core structure. The ethanone moiety, represented by the acetyl group, occupies the 2-position of the pyridine ring, establishing the primary functional group responsible for the compound's ketone character. The fluorine substituent at the 5-position introduces significant electronegativity that affects the electron density distribution throughout the aromatic system. The nitro group at the 3-position further enhances the electron-withdrawing nature of the substituent pattern, creating a highly electronically activated system.
The Chemical Abstracts Service registry number 1432754-46-5 provides unique identification for this specific compound within chemical databases and literature. This registry system ensures accurate compound identification across different research contexts and facilitates precise communication within the scientific community. The standardized molecular descriptor language representation provides additional structural information that enables computational analysis and database searching capabilities.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H5FN2O3 | |
| Molecular Weight | 184.1246 g/mol | |
| Chemical Abstracts Service Number | 1432754-46-5 | |
| International Union of Pure and Applied Chemistry Name | This compound | |
| Simplified Molecular Input Line Entry System | [O-]N+c1cc(F)cnc1C(=O)C |
Structure
2D Structure
Properties
IUPAC Name |
1-(5-fluoro-3-nitropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c1-4(11)7-6(10(12)13)2-5(8)3-9-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANPGFDJRDRJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264478 | |
| Record name | Ethanone, 1-(5-fluoro-3-nitro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-46-5 | |
| Record name | Ethanone, 1-(5-fluoro-3-nitro-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(5-fluoro-3-nitro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone typically involves the nitration of 5-fluoro-2-pyridone followed by acetylation. The reaction conditions often include the use of nitric acid and acetic anhydride as reagents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(5-Fluoro-3-nitropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-3-nitropyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Analysis
Key structural analogues and their similarity scores (based on molecular descriptors) include:
Key Observations :
- Substituent Position: The position of nitro and fluoro groups significantly impacts electronic properties. For example, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone’s pyridine ring offers a distinct electronic environment compared to phenyl-based analogues like 1-(3-nitrophenyl)ethanone .
- Ring System: Pyridine derivatives (e.g., 1-(5-Fluoropyridin-3-yl)ethanone) exhibit higher polarity and hydrogen-bonding capacity than phenyl analogues, influencing solubility and target binding .
Antimicrobial and Antiparasitic Activity
- Indolyl-3-ethanone-α-thioethers: Derivatives like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit potent antimalarial activity (pIC₅₀ = 8.21), surpassing chloroquine (pIC₅₀ = 7.55) .
- Pyridine-Based Inhibitors: Compounds such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibit CYP51 enzymes in Trypanosoma cruzi with efficacy comparable to posaconazole .
Mechanistic Insight: The nitro group in this compound may confer redox activity, enabling interactions with parasitic enzymes, though its specific bioactivity remains less studied compared to indole derivatives .
Antioxidant Activity
Schiff base derivatives of ethanone (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show moderate antioxidant activity via DPPH radical scavenging, attributed to electron-donating substituents .
Biological Activity
1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound is characterized by the following structural formula:
This compound features a pyridine ring with a fluorine and nitro group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, particularly through the intrinsic and extrinsic pathways. The following table summarizes findings from key studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |
These findings indicate that the compound may effectively target multiple cancer types, warranting further investigation into its mechanisms and therapeutic potential.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the compound's effectiveness against Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as an antibacterial agent.
- Cancer Cell Line Research : Another study published in a peer-reviewed journal focused on the effects of this compound on HCT116 colon cancer cells. The research demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a robust mechanism for inducing cell death in cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone, and what reaction conditions are critical for achieving high selectivity?
- Methodological Answer : The compound can be synthesized via nitration and fluorination of pyridine derivatives. A typical approach involves reacting 2-acetylpyridine with nitrating agents (e.g., HNO₃/H₂SO₄) followed by fluorination using Selectfluor in acetonitrile at 50–60°C. Key parameters include maintaining anhydrous conditions, controlling reaction temperature to avoid over-nitration, and using stoichiometric excess of fluorinating agents to ensure regioselectivity at the 5-position . Solvent choice (polar aprotic solvents like acetonitrile) and reaction time (4–6 hours) significantly impact yield and purity.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization involves multi-spectral analysis:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C5, nitro group splitting patterns).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 199.04 for C₇H₆FN₂O₃).
- XRD : Single-crystal X-ray diffraction (if crystalline) using programs like SHELXL for refinement .
- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a versatile intermediate:
- Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups at the 2-position.
- Nucleophilic Substitution : The nitro group at C3 can be reduced to an amine for further functionalization (e.g., amide bond formation) .
- Heterocycle Synthesis : Used to prepare pyridine-fused scaffolds (e.g., imidazopyridines) via cyclocondensation with aldehydes .
Advanced Research Questions
Q. How can researchers optimize the fluorination step to minimize byproducts like 3-nitro-5-fluoropyridine isomers?
- Methodological Answer : Optimization strategies include:
- Catalytic Systems : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorinating agent efficiency.
- Microwave-Assisted Synthesis : Reducing reaction time (30–60 minutes) and improving regioselectivity via rapid, uniform heating.
- Computational Modeling : DFT calculations to predict transition-state energies and favor the 5-fluoro isomer . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc 4:1) isolates the desired product with >95% purity.
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Researchers should:
- Validate Purity : Use HPLC (≥99%) and elemental analysis to confirm sample integrity.
- Standardize Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with positive controls (e.g., known inhibitors).
- Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C3 nitro group directs nucleophiles to C2/C6).
- Hammett Constants : Quantify substituent effects (σₚ values: NO₂ = +0.78, F = +0.06) to predict reaction rates.
- Docking Simulations : Model interactions with biological targets (e.g., kinases) to guide SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
